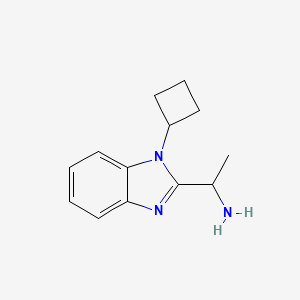
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol It features a benzimidazole ring substituted with a cyclobutyl group and an ethanamine side chain
Preparation Methods
The synthesis of 1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Cyclobutyl Substitution: The cyclobutyl group is introduced via a cyclization reaction involving a suitable cyclobutane precursor.
Ethanamine Side Chain Addition: The ethanamine side chain is added through a nucleophilic substitution reaction, often using an alkyl halide as the electrophile.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine can be compared with other similar compounds, such as:
1-(1H-Benzimidazol-2-yl)ethanamine: This compound lacks the cyclobutyl group, which may result in different biological activities and chemical properties.
1-(3-Methylphenyl)ethanamine:
The uniqueness of this compound lies in its cyclobutyl substitution, which imparts distinct structural and functional characteristics.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(1-cyclobutylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3 |
InChI Key |
QLKZEIPFTZJBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3CCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















